
3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
“3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains a pyridine ring, a cyano group, a fluorophenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both a cyano group and a fluorophenyl group in “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” may confer unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall stability.
Eigenschaften
Molekularformel |
C14H7FN4O |
|---|---|
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
4-fluoro-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H7FN4O/c15-11-5-4-9(8-16)7-10(11)14-18-13(19-20-14)12-3-1-2-6-17-12/h1-7H |
InChI-Schlüssel |
XSSZLJOBDAUFAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)C#N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


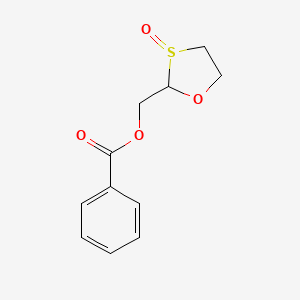
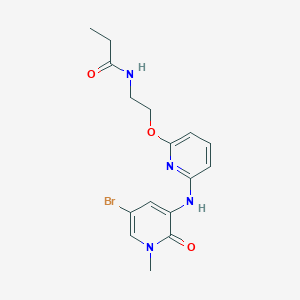

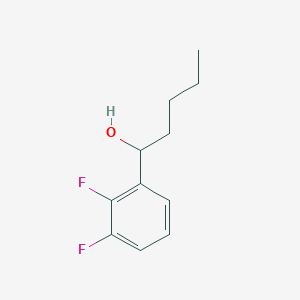



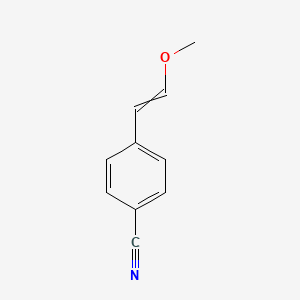
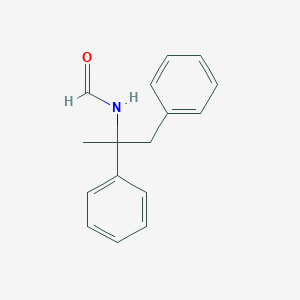

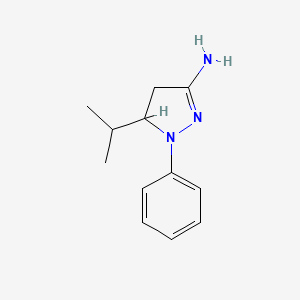
![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)
